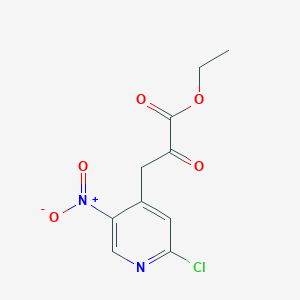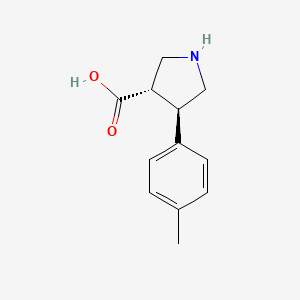![molecular formula C14H17N3O2S2 B1463977 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine CAS No. 1311315-66-8](/img/structure/B1463977.png)
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Vue d'ensemble
Description
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the thiazole ring, known for its biological activity, adds to the compound’s versatility and potential utility.
Méthodes De Préparation
The synthesis of 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine typically involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi Reaction: This multicomponent reaction can be used to introduce various substituents onto the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened using N-nucleophiles to form substituted piperazines.
Intermolecular Cycloaddition: This method involves the cycloaddition of alkynes bearing amino groups.
Photocatalytic Synthesis: This method uses light to drive the formation of the piperazine ring.
Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of thiazole-containing compounds.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The piperazine ring can also interact with biological membranes, affecting their properties . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds, such as:
1,4-Diisopropyl-2-(4’,5’-dihydro-1’H-imidazol-2’-yl)piperazine: This compound has similar biological activity but different substituents on the piperazine ring.
1,4-Diisobutyl-2-(4’,5’-dihydro-1’H-imidazol-2’-yl)piperazine: Another similar compound with different substituents, affecting its biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-11-4-2-3-5-12(11)14-16-13(10-20-14)21(18,19)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXJODVKPXICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)






![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)




